1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Overview
Description
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a derivative of mycophenolic acid, an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. It is known for its ability to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of T and B lymphocytes, thereby suppressing the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil involves the esterification of mycophenolic acid with 4-(2-hydroxyethyl)morpholine. This reaction typically occurs in a suitable solvent under azeotropic separation of water . The process can also involve the reaction of mycophenolic chloride with an excess of 2-morpholinoethanol or condensation using dicyclohexylcarbodiimide (DDC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil undergoes various chemical reactions, including:
Hydrolysis: In the body, it is hydrolyzed to release mycophenolic acid.
Oxidation and Reduction: These reactions are less common for this compound due to its stable ester linkage.
Substitution: The morpholine ring can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases in the liver.
Substitution: Requires strong nucleophiles and appropriate solvents.
Major Products:
Scientific Research Applications
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by being metabolized to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition depletes guanosine nucleotides, crucial for DNA synthesis in T and B lymphocytes, thereby suppressing their proliferation . This mechanism is vital for preventing organ rejection and managing autoimmune diseases .
Comparison with Similar Compounds
Mycophenolic Acid: The active form of the prodrug, directly inhibits IMPDH.
Azathioprine: Another immunosuppressant, but with a different mechanism involving the inhibition of purine synthesis.
Cyclosporine: Inhibits calcineurin, preventing T-cell activation.
Uniqueness: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is unique due to its specific inhibition of IMPDH, leading to selective suppression of lymphocyte proliferation without the nephrotoxicity associated with calcineurin inhibitors like cyclosporine .
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOBWLSKUSFOB-LRNAUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094322-91-4 | |
Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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